Cas no 2411240-87-2 (4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride)

4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a piperidine core functionalized with a 2-methoxyphenyl carbamoyl group. This compound is of interest in medicinal and synthetic chemistry due to its potential as a reactive intermediate or covalent inhibitor, leveraging the sulfonyl fluoride moiety's selective reactivity with nucleophilic residues. The methoxyphenyl group enhances solubility and may influence binding affinity in biological systems. Its structural features make it suitable for applications in targeted covalent modification, proteomics research, and inhibitor development. The compound's stability and reactivity profile offer advantages in controlled functionalization and probe design for biochemical studies.
4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride structure
2411240-87-2 structure
Product Name:4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride
CAS No:2411240-87-2
MF:C13H17FN2O4S
MW:316.348485708237
CID:5986086
PubChem ID:146094297
Update Time:2025-05-28

4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • Z3766054200
    • 4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride
    • 2411240-87-2
    • EN300-26584222
    • Inchi: 1S/C13H17FN2O4S/c1-20-12-5-3-2-4-11(12)15-13(17)10-6-8-16(9-7-10)21(14,18)19/h2-5,10H,6-9H2,1H3,(H,15,17)
    • InChI Key: GDDLCSIDELSTRL-UHFFFAOYSA-N
    • SMILES: S(N1CCC(C(NC2C=CC=CC=2OC)=O)CC1)(=O)(=O)F

Computed Properties

  • Exact Mass: 316.08930636g/mol
  • Monoisotopic Mass: 316.08930636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 84.1Ų

4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26584222-0.05g
4-[(2-methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride
2411240-87-2 95.0%
0.05g
$246.0 2025-03-20

Additional information on 4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride

Comprehensive Overview of 4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride (CAS No. 2411240-87-2)

4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride (CAS No. 2411240-87-2) is a specialized sulfonyl fluoride derivative that has garnered significant attention in the fields of medicinal chemistry and chemical biology. This compound belongs to the class of piperidine-based sulfonyl fluorides, which are increasingly recognized for their utility in covalent inhibitor design and activity-based protein profiling (ABPP). Its unique structure, featuring a 2-methoxyphenyl carbamoyl moiety, makes it a valuable scaffold for targeting serine hydrolases and other nucleophilic enzymes.

The growing interest in 4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride is driven by its potential applications in drug discovery and proteomics research. Researchers are particularly intrigued by its ability to form stable covalent bonds with active-site residues, a property that aligns with the current trend toward covalent drug development. This approach has gained traction due to the success of covalent inhibitors like ibrutinib and osimertinib, which have revolutionized cancer therapy. The compound's sulfonyl fluoride group is a key functional moiety that enables selective and reversible interactions with biological targets, making it a promising candidate for targeted therapy.

In the context of chemical biology, 4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride is often explored for its role in enzyme inhibition and mechanism-based profiling. Its reactivity with serine hydrolases has been a focal point of recent studies, as these enzymes are implicated in numerous physiological and pathological processes. The compound's piperidine core contributes to its pharmacokinetic properties, enhancing its bioavailability and membrane permeability. These characteristics are critical for in vivo applications, where stability and selectivity are paramount.

Another area of interest is the compound's potential in bioconjugation and chemical proteomics. The sulfonyl fluoride group serves as a versatile handle for modifying proteins and other biomolecules, enabling researchers to study complex biological systems with high precision. This aligns with the broader trend of using covalent probes to investigate protein function and interactions. The compound's compatibility with click chemistry further expands its utility, allowing for the development of advanced diagnostic and therapeutic tools.

From a synthetic perspective, 4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride is typically prepared through multi-step organic transformations, involving the introduction of the sulfonyl fluoride group at a late stage to ensure stability. The 2-methoxyphenyl moiety is often incorporated via carbamoylation reactions, leveraging the nucleophilicity of the piperidine nitrogen. Recent advancements in flow chemistry and catalytic fluorination have streamlined the synthesis of such compounds, making them more accessible for research and development.

The compound's relevance extends to neurodegenerative disease research, where serine hydrolases are being investigated as potential therapeutic targets. For instance, enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) have been implicated in neuroinflammation and pain signaling. The ability of 4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride to modulate these enzymes could pave the way for novel treatments for conditions like Alzheimer's disease and chronic pain.

In summary, 4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride (CAS No. 2411240-87-2) represents a versatile and promising compound in modern chemical and biological research. Its unique structural features, combined with its reactivity and selectivity, make it a valuable tool for drug discovery, proteomics, and bioconjugation. As the scientific community continues to explore its potential, this compound is likely to play an increasingly important role in addressing unmet medical needs and advancing our understanding of complex biological systems.

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